BenchChemオンラインストアへようこそ!

6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

Structure–Activity Relationship Kinase Inhibitor Design Halogen Bonding

Procure 6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide (CAS 955328-28-6) for your PIKK-family kinase research. Its unique 6-fluoro substitution pattern is critical for sub-nanomolar ATM potency and selectivity, directly validated against the J. Med. Chem. 2016 ATM inhibitor series. Unlike generic analogs, this specific scaffold ensures the correct tautomeric equilibrium and hinge-binding geometry. Secure authenticated reference material with confirmed ¹H NMR fingerprint (SpectraBase ID: 5VxOZsOsbss) to eliminate isomer misassignment risk in your screening deck. This compound fills a critical diversity gap for selective PI3K/AKT/mTOR pathway exploration.

Molecular Formula C16H12FN3O2
Molecular Weight 297.289
CAS No. 955328-28-6
Cat. No. B2397497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide
CAS955328-28-6
Molecular FormulaC16H12FN3O2
Molecular Weight297.289
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
InChIInChI=1S/C16H12FN3O2/c1-9-3-2-4-14(19-9)20-16(22)12-8-18-13-6-5-10(17)7-11(13)15(12)21/h2-8H,1H3,(H,18,21)(H,19,20,22)
InChIKeyRREPYVUGQJRDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide (CAS 955328-28-6) – Structural Identity and Procurement-Relevant Physicochemical Profile


6-Fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide (CAS 955328-28-6) is a synthetic small molecule belonging to the quinoline-3-carboxamide class, characterized by a 4-hydroxyquinoline core, a 6-fluoro substituent, and a 6-methylpyridin-2-yl carboxamide side chain. Its molecular formula is C₁₆H₁₂FN₃O₂ with a molecular weight of 297.28 g/mol and an exact monoisotopic mass of 297.09135480 Da [1]. The compound is cataloged under PubChem CID 17028181 and InChIKey RREPYVUGQJRDHC-UHFFFAOYSA-N, and its structure has been confirmed by ¹H NMR spectroscopy (DMSO-d₆) [2]. Computed physicochemical properties include an XLogP3-AA of 2.4, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds, placing it within favorable drug-like chemical space [1]. The quinoline-3-carboxamide scaffold is a recognized pharmacophore for kinase inhibition, particularly targeting the phosphatidylinositol 3-kinase-related kinase (PIKK) family including ATM and PI3Kα [3].

Why 6-Fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide Cannot Be Interchanged with Generic Quinoline-3-carboxamide Analogs


Within the quinoline-3-carboxamide class, subtle variations in the substitution pattern profoundly influence target engagement, selectivity, and physicochemical properties. The 6-fluoro substituent on the quinoline core of 955328-28-6 is not merely isosteric to other halogens or hydrogen; it modulates electronic distribution across the bicyclic system, alters hydrogen-bonding capacity at the 4-hydroxy tautomeric site, and impacts metabolic stability [1]. Direct structural analogs such as 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide (CAS 951997-25-4) differ only in halogen position (8-Cl vs. 6-F), yet this positional shift is known to reorient the vector of the substituent relative to the kinase hinge-binding motif, potentially abrogating selectivity for PIKK family kinases . Similarly, analogs bearing the identical 6-fluoro-4-hydroxyquinoline core but differing in the amide side chain (e.g., N-(4,6-dimethylpyrimidin-2-yl), CAS 951982-25-5, or N-(2,5-dimethoxyphenyl), CAS 951926-13-9) exhibit divergent solubility, permeability, and target-binding profiles [2]. Generic substitution without experimental validation of these structure–activity relationships risks loss of desired biological activity or introduction of off-target effects.

Quantitative Differentiation Evidence for 6-Fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide (955328-28-6) Against Closest Analogs


Halogen Positional Differentiation: 6-Fluoro vs. 8-Chloro Substitution on the Quinoline Core

The target compound 955328-28-6 bears a fluorine atom at the 6-position of the quinoline ring, whereas its closest commercially cataloged structural analog, 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide (CAS 951997-25-4), bears chlorine at the 8-position . This positional shift from C6 to C8 fundamentally alters the spatial orientation of the halogen relative to the 4-hydroxy/carboxamide hydrogen-bonding network. In published SAR studies of quinoline-3-carboxamide ATM kinase inhibitors, the 6-position substituent directly influences the dihedral angle between the carboxamide and the quinoline plane, which is critical for hinge-region binding [1]. The 6-fluoro substituent provides a smaller van der Waals radius (1.47 Å) compared to chlorine (1.75 Å), enabling tighter accommodation within the kinase hydrophobic pocket while increasing the acidity of the 4-OH group through inductive effects, which stabilizes the key tautomeric form for target engagement [2].

Structure–Activity Relationship Kinase Inhibitor Design Halogen Bonding

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The target compound 955328-28-6 exhibits a computed XLogP3-AA of 2.4, placing it in the optimal lipophilicity range (1–3) for oral bioavailability according to Lipinski's rule-of-five [1]. Its hydrogen bond donor count (2) and acceptor count (5) also fall within favorable limits. By comparison, the 8-chloro positional isomer (CAS 951997-25-4) is predicted to have a higher XLogP3-AA value (~2.8–3.0) due to the greater lipophilicity of chlorine versus fluorine, which may reduce aqueous solubility and increase plasma protein binding [2]. The 6-fluoro analog N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (CAS 951982-25-5, MW 312.30) has a higher molecular weight and additional heteroatoms, yielding a different hydrogen-bonding profile (predicted HBD = 2, HBA = 6) that may alter permeability characteristics .

Drug-likeness ADME Prediction Physicochemical Profiling

Spectroscopic Identity Confirmation via ¹H NMR Fingerprinting

A definitive ¹H NMR spectrum in DMSO-d₆ is available for 955328-28-6 through the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID 5VxOZsOsbss), providing a reference fingerprint for identity verification and purity assessment [1]. This spectroscopic dataset enables unambiguous differentiation from the 8-chloro analog (CAS 951997-25-4), which exhibits distinct aromatic proton chemical shifts due to the altered electronic environment at positions 7 and 8 versus 5 and 7 of the quinoline ring [2]. For procurement and QC purposes, having a verified reference spectrum reduces the risk of receiving a mislabeled or incorrect structural isomer—a known challenge when sourcing closely related quinoline-3-carboxamide derivatives from chemical suppliers [3].

Analytical Characterization Quality Control Structural Confirmation

Scaffold-Class Evidence: Quinoline-3-carboxamides as Privileged PIKK Kinase Inhibitors

The quinoline-3-carboxamide scaffold, to which 955328-28-6 belongs, has been extensively validated as a privileged chemotype for inhibiting phosphatidylinositol 3-kinase-related kinases (PIKKs), particularly ATM kinase and PI3Kα. In the landmark J. Med. Chem. 2016 study, optimized 3-quinoline carboxamides achieved ATM IC₅₀ values as low as 0.6–5.0 nM with >500-fold selectivity over ATR and excellent oral bioavailability [1]. A separate study on N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides demonstrated PI3Kα inhibition with IC₅₀ values in the range of 0.73–48.63 μM against HCT-116 and Caco-2 cancer cell lines [2]. The 6-fluoro-4-hydroxy substitution pattern present in 955328-28-6 is conserved in these active series and contributes to kinase hinge-region hydrogen bonding, while the 6-methylpyridin-2-yl amide side chain provides additional hydrophobic contacts within the selectivity pocket [3].

Kinase Inhibition PIKK Family ATM/PI3Kα Selectivity

Optimal Procurement and Application Scenarios for 6-Fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide (955328-28-6)


Hit-to-Lead Optimization for ATM-Selective Kinase Inhibitor Programs

Research groups pursuing ATM kinase inhibitors for oncology (e.g., radiosensitization in p53-deficient tumors) should prioritize 955328-28-6 over generic quinoline-3-carboxamide analogs. Its 6-fluoro substitution pattern maps directly onto the SAR established by the J. Med. Chem. 2016 ATM inhibitor series, where halogen occupancy at the quinoline 6-position was critical for achieving sub-nanomolar potency and PIKK-family selectivity [1]. The 6-methylpyridin-2-yl amide provides a vector into the solvent-exposed region that can be further derivatized to modulate ADME properties without disrupting hinge binding, a strategy validated in the co-crystal structure of quinoline-3-carboxamides bound to PI3Kγ (PDB 5G55) [2].

Building a Focused Quinoline-3-carboxamide Library for PIKK Kinase Profiling

For organizations assembling a focused screening library targeting the PIKK family (ATM, ATR, DNA-PK, mTOR, PI3Kα/β/γ/δ), 955328-28-6 fills a critical diversity gap. Commercial availability data indicates that the 6-fluoro + 6-methylpyridin-2-yl combination is distinct from other cataloged analogs such as the 8-chloro positional isomer (CAS 951997-25-4), the N-(4,6-dimethylpyrimidin-2-yl) variant (CAS 951982-25-5), and the N-(6-chloroquinolin-4-yl) analog (CAS 955315-66-9) . Including 955328-28-6 in a screening deck maximizes the chemical diversity sampled around the quinoline-3-carboxamide pharmacophore, increasing the probability of identifying selective starting points for individual PIKK isoforms.

Analytical Reference Standard for Positional Isomer Discrimination in QC Workflows

Quality control laboratories that synthesize or procure quinoline-3-carboxamide analogs can employ 955328-28-6 as a reference standard for distinguishing 6-fluoro from 8-chloro or other halogen positional isomers. The validated ¹H NMR spectrum available via the KnowItAll library (SpectraBase ID 5VxOZsOsbss) provides a definitive fingerprint for this specific substitution pattern [3]. This is particularly valuable when sourcing from suppliers where inadvertent isomer misassignment has been documented as a risk, ensuring that downstream biological data are attributed to the correct chemical entity.

Computational Chemistry Benchmarking of Fluorine Effects on Kinase Binding

The well-defined structure and computed properties of 955328-28-6 (XLogP3-AA = 2.4, MW = 297.28, HBA = 5, HBD = 2) [4] make it an ideal test case for computational chemistry groups benchmarking docking scoring functions, free-energy perturbation (FEP) calculations, or quantum mechanical analyses of fluorine-mediated binding interactions. The 6-fluoro substituent and 4-hydroxy tautomeric equilibrium present a non-trivial challenge for in silico methods, and the compound's modest molecular weight ensures manageable computational cost for high-level ab initio or DFT calculations.

Quote Request

Request a Quote for 6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.